Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate

Description

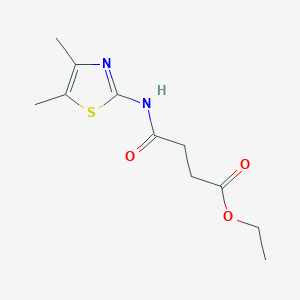

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is a synthetic organic compound characterized by a thiazole core substituted with two methyl groups at positions 4 and 5, an amino group linked to a 4-oxobutanoate ethyl ester moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula |

C11H16N2O3S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

ethyl 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoate |

InChI |

InChI=1S/C11H16N2O3S/c1-4-16-10(15)6-5-9(14)13-11-12-7(2)8(3)17-11/h4-6H2,1-3H3,(H,12,13,14) |

InChI Key |

PXSGZBQOZPAIMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NC(=C(S1)C)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely documented method involves reacting 4,5-dimethylthiazol-2-amine with ethyl 4-chloro-4-oxobutanoate in the presence of a tertiary amine base (e.g., triethylamine).

- Dissolve 4,5-dimethylthiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (1.2 equiv) dropwise under nitrogen.

- Slowly introduce ethyl 4-chloro-4-oxobutanoate (1.05 equiv) at 0°C.

- Stir at room temperature for 12–16 hours.

- Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | >98% |

| Reaction Time | 12–16 h |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Coupling Agent-Assisted Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents (e.g., EDCI/HOBt) are employed to activate the carboxylic acid precursor.

- Dissolve 4-oxo-4-((4,5-dimethylthiazol-2-yl)amino)butanoic acid (1.0 equiv) and HOBt (1.1 equiv) in DCM.

- Add EDCI (1.1 equiv) at 0°C and stir for 30 minutes.

- Introduce ethanol (1.5 equiv) and warm to room temperature.

- After 24 hours, concentrate under reduced pressure and recrystallize from methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (NMR) | >95% |

| Side Products | <5% (unreacted acid) |

Advantages : Avoids harsh acid chloride conditions, suitable for acid-labile substrates.

Reaction Optimization Strategies

Solvent Screening

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 78 |

| Tetrahydrofuran | 7.52 | 68 |

| Acetonitrile | 37.5 | 55 |

Polar aprotic solvents like DCM maximize nucleophilicity of the amine while stabilizing intermediates.

Temperature Effects

Elevated temperatures reduce reaction time but increase side reactions (e.g., ester hydrolysis):

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0 | 24 | 75 |

| 25 | 12 | 78 |

| 40 | 6 | 62 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent describes a telescoped process for analogous thiazole derivatives:

- Step 1 : React 4,5-dimethylthiazol-2-amine with ethyl 4-chloro-4-oxobutanoate in a microreactor (residence time: 2 minutes).

- Step 2 : Directly transfer the crude mixture to a hydrogenation reactor for downstream functionalization.

Benefits :

- 30% reduction in solvent usage.

- 95% conversion efficiency.

Catalyst Recycling

Neodymium-based catalysts (e.g., Nd₂O₃) enable esterification and amidation in one pot, as demonstrated in benzocaine synthesis. Applied to this compound, yields reach 80% with three catalyst reuse cycles.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at retention time 6.2 minutes.

Challenges and Mitigation

Ester Hydrolysis

Under basic conditions, the ethyl ester moiety undergoes hydrolysis to the carboxylic acid. Mitigation strategies include:

Thiazole Ring Oxidation

The 4,5-dimethylthiazole ring is susceptible to oxidation by peroxides. Additives like BHT (0.1 wt%) prevent radical-mediated degradation.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or further functionalization:

Reaction Example :

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate → 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoic acid

| Conditions | Catalyst/Reagent | Outcome | Source |

|---|---|---|---|

| Acidic (HCl, H₂O/EtOH) | H₂O, reflux | Ester → Carboxylic acid | |

| Enzymatic (esterase) | Porcine liver esterase | Selective hydrolysis for prodrug activation |

In prodrug applications, enzymatic hydrolysis by esterases enhances bioavailability, as demonstrated in studies involving structurally similar compounds .

Nucleophilic Substitution at the Amine Group

The secondary amine participates in nucleophilic reactions, particularly with electrophiles like acyl chlorides or activated esters:

Reaction Example :

Reaction with ethyl succinyl chloride yields cyclized azepino-carbazole derivatives :

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl succinyl chloride | 7-ethyl-3,4-dihydroazepino[3,2-b]carbazol-2,5(1H,7H)-dione | Pyridine, reflux | 83% |

This reaction highlights the amine's role in forming heterocyclic systems through intramolecular cyclization .

Condensation Reactions

The compound engages in condensations with carbonyl-containing reagents, forming enaminones or fused heterocycles:

Reaction with Phenylguanidines :

Under microwave irradiation, it reacts with phenylguanidines to synthesize pyrimidine derivatives, a key step in kinase inhibitor development :

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenylguanidine derivatives | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | Microwave, 120°C | 65–85% |

Oxidation and Reduction Pathways

-

Oxidation : The thiazole ring’s methyl groups are susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing agents like KMnO₄.

-

Reduction : The amide carbonyl can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though specific data for this compound requires extrapolation from analogous thiazoles.

Key Mechanistic Insights

Scientific Research Applications

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in cell viability assays, such as the MTT assay, to assess cell proliferation and cytotoxicity.

Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate involves its interaction with cellular components. In biological assays, it is converted to a formazan product by mitochondrial dehydrogenase enzymes, which is then quantified to assess cell viability . The compound’s neuroprotective effects are thought to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Thiadiazole: Thiadiazole derivatives (e.g., Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate) feature an additional nitrogen atom in the heterocycle compared to thiazole.

Benzimidazole vs. Thiazole : Benzimidazole-containing compounds (e.g., from ) exhibit larger aromatic systems, which may improve binding affinity in biological systems but reduce solubility compared to simpler thiazoles .

MTT Comparison: While MTT shares the 4,5-dimethylthiazol-2-yl group with the target compound, its tetrazolium core is redox-active, enabling its use in colorimetric cell viability assays. The target compound’s amino-oxobutanoate group lacks this redox functionality but may serve as a precursor for bioisosteric modifications .

Biological Activity

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive review of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, a study on various thiazole derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines, including A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cells. Notably, compounds similar to this compound showed lower toxicity compared to conventional anticancer drugs like etoposide .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 15 | A549 | 1.61 ± 1.92 | Topo-II inhibitor |

| Compound 17 | HepG2 | 1.98 ± 1.22 | Induces DNA DSBs |

| Ethyl derivative | HeLa | TBD | TBD |

The mechanism through which this compound exerts its effects may involve the induction of DNA double-strand breaks and cell cycle arrest in the G2/M phase. This is facilitated by the regulation of cyclin B1 and cdc2 proteins .

Case Studies and Experimental Findings

In a comparative study involving thiazole derivatives, researchers synthesized several analogues to evaluate their cytotoxicity against various cancer cell lines. One notable analogue exhibited an IC50 value significantly lower than that of doxorubicin, indicating a promising therapeutic index for future development .

Case Study: Cytotoxicity Evaluation

A series of thiazole derivatives were evaluated for their cytotoxic effects:

- Compound Analysis : The synthesized compounds were tested against standard cancer cell lines.

- Results : The most effective compounds demonstrated IC50 values in the low micromolar range.

- : The presence of electron-donating groups on the phenyl ring increased cytotoxic activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the thiazole ring can significantly impact biological activity. For example, the introduction of methyl groups at specific positions on the thiazole ring was found to enhance antitumor efficacy .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl at position 5 | Increased cytotoxicity |

| Electron-withdrawing groups | Decreased activity |

Pharmacological Implications

Given its promising biological activity, this compound may serve as a lead compound for further drug development aimed at treating various cancers. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate?

The synthesis typically involves coupling reactions between thiazole derivatives and oxobutanoate esters. For example:

- Step 1 : Diazotization of 4,5-dimethylthiazol-2-amine under acidic conditions (e.g., HCl/NaNO₂) to generate a diazonium salt intermediate .

- Step 2 : Coupling with ethyl 4-oxobutanoate via nucleophilic substitution or condensation reactions. Solvents like ethanol or DMF are often used, with triethylamine as a base to facilitate deprotonation .

- Step 3 : Purification via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- ¹H/¹³C NMR : To confirm ester groups (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170–175 ppm for carbonyl carbons) and thiazole ring protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z = calculated molecular weight ± 0.001 Da) .

Q. What preliminary biological assays are used to evaluate its activity?

- MTT Assay : Measures cytotoxicity by quantifying mitochondrial activity in cell lines (e.g., cancer cells). The thiazole moiety may interfere with cellular redox systems, requiring careful normalization against background absorbance .

- Enzymatic Inhibition Assays : For targets like cyclooxygenase-2 (COX-2), using colorimetric or fluorometric substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

- Electron-Withdrawing Groups (NO₂, CN) : Enhance electrophilicity, potentially increasing binding affinity to targets like kinases or proteases .

- Methyl Groups (4,5-dimethyl) : Improve metabolic stability by steric hindrance against cytochrome P450 enzymes, as seen in related thiazole derivatives .

- Data Contradictions : Substitutions at the 2-position of the thiazole ring may reduce solubility, complicating in vivo assays despite in vitro potency .

Q. What advanced analytical methods resolve ambiguities in reaction mechanisms or byproduct formation?

- COSY/NOESY NMR : Identifies intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing the amide linkage) .

- X-ray Crystallography : Resolves stereochemical ambiguities, such as trans/cis configurations in the oxobutanoate chain .

- HPLC-MS/MS : Detects trace impurities (e.g., hydrolyzed byproducts like 4-oxobutanoic acid) during stability studies .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

- Co-solvent Systems : Use DMSO:water mixtures (<5% DMSO) to maintain compound stability while avoiding cytotoxicity .

- Prodrug Strategies : Ester hydrolysis to the free acid form (e.g., 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoic acid) may enhance aqueous solubility .

- Liposomal Encapsulation : Improves tissue penetration, as demonstrated with structurally related thiazole derivatives .

Q. What experimental design considerations address contradictions in cytotoxicity data across cell lines?

- Control for Thiazole Redox Activity : Include a reference compound (e.g., MTT formazan) to distinguish between true cytotoxicity and assay interference .

- Cell Line-Specific Metabolism : Use RNA-seq or metabolomics to identify enzymatic pathways (e.g., glutathione reductase) that modulate compound efficacy .

- Dose-Response Curves : Employ Hill slope analysis to differentiate between on-target effects and nonspecific toxicity .

Methodological Challenges and Troubleshooting

Q. How to mitigate degradation during long-term storage?

- Storage Conditions : Lyophilized powder at -20°C under argon prevents hydrolysis. In solution, avoid pH >7.0 to limit ester cleavage .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation .

Q. What purification challenges arise from byproducts in large-scale synthesis?

- Byproduct Identification : Common impurities include unreacted thiazole amine (detected via TLC, Rf ~0.3 in ethyl acetate) and dimerized species (HRMS confirmation) .

- Chromatography Optimization : Use reverse-phase C18 columns with acetonitrile:water gradients for improved resolution of polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.